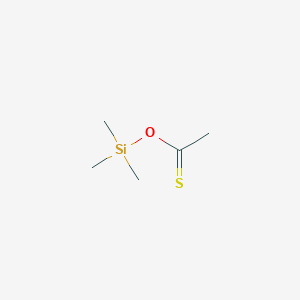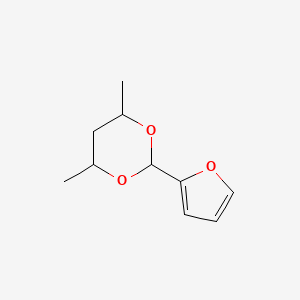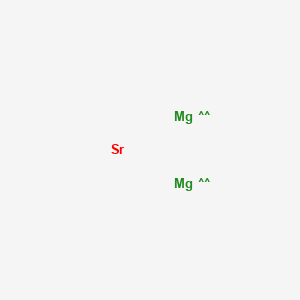
Magnesium--strontium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium-strontium (2/1) is a compound consisting of two parts magnesium and one part strontium. Both magnesium and strontium belong to the alkaline earth metals group in the periodic table. Magnesium is known for its lightweight and high strength, while strontium is recognized for its ability to enhance the properties of other metals. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium-strontium (2/1) can be synthesized through various methods. One common method involves the vacuum metallothermic reduction process. In this process, a mixture of magnesium oxide and strontium oxide is reduced using a reductant such as aluminum under a vacuum atmosphere. The reaction is typically carried out at high temperatures around 1250°C for several hours to ensure complete reduction and alloy formation .
Industrial Production Methods: In industrial settings, the production of magnesium-strontium alloys often involves the use of calcined dolomite ore and strontium oxide as raw materials. The vacuum metallothermic process is employed to produce the alloy, with parameters such as reductant type, process temperature, and process time being optimized to achieve high recovery ratios of magnesium and strontium .
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium-strontium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, magnesium in the compound can react with oxygen to form magnesium oxide, while strontium can react with sulfur to form strontium sulfide .
Common Reagents and Conditions: Common reagents used in reactions involving magnesium-strontium (2/1) include oxygen, sulfur, and halogens. These reactions typically occur at high temperatures to facilitate the formation of the desired products .
Major Products Formed: The major products formed from reactions involving magnesium-strontium (2/1) include magnesium oxide, strontium sulfide, and various halides of magnesium and strontium .
Applications De Recherche Scientifique
Magnesium-strontium (2/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an alloying agent to improve the properties of other metals. In biology and medicine, magnesium-strontium alloys are used in the development of biodegradable implants for bone fixation due to their excellent biocompatibility and biodegradability . Additionally, strontium-based nanoparticles have applications in drug delivery, bioimaging, and cancer therapy .
Mécanisme D'action
Magnesium-strontium (2/1) can be compared with other similar compounds such as magnesium-calcium and magnesium-barium alloys. While all these compounds belong to the alkaline earth metals group, magnesium-strontium (2/1) is unique in its ability to combine the lightweight properties of magnesium with the enhancing effects of strontium. This makes it particularly useful in applications requiring both strength and biocompatibility .
Comparaison Avec Des Composés Similaires
- Magnesium-calcium alloys
- Magnesium-barium alloys
- Strontium-calcium alloys
Magnesium-strontium (2/1) stands out due to its balanced properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
12286-11-2 |
|---|---|
Formule moléculaire |
Mg2Sr |
Poids moléculaire |
136.23 g/mol |
InChI |
InChI=1S/2Mg.Sr |
Clé InChI |
SRCJJRWKFTZGFM-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Mg].[Sr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14726699.png)
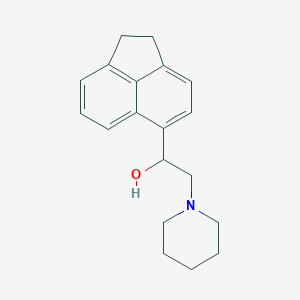
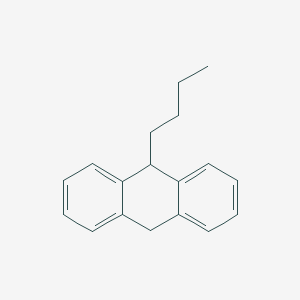

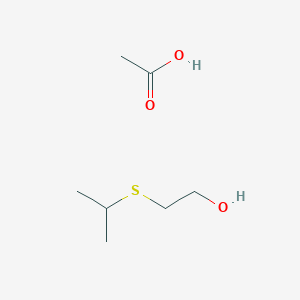
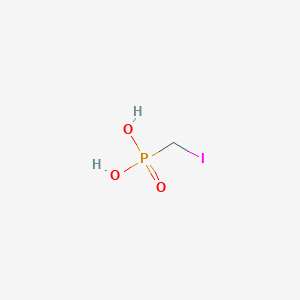
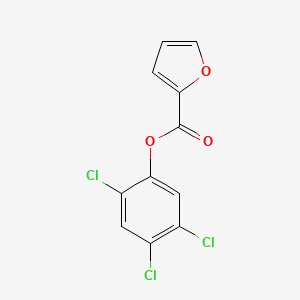
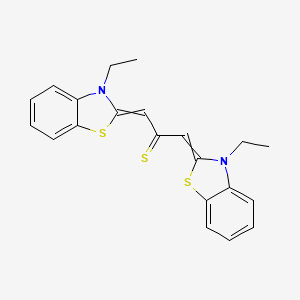
![1,3,5-Trivinyl-[1,3,5]triazinane-2,4,6-trione](/img/structure/B14726745.png)
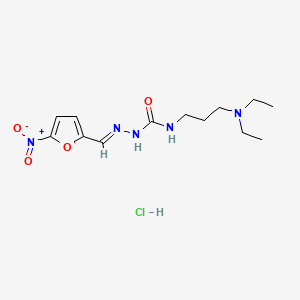
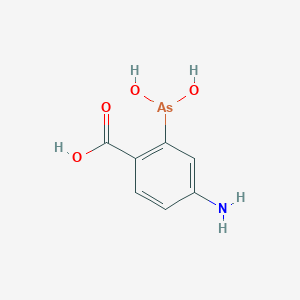
![2-[3-Methyl-4-(2-methylpropyl)piperazin-1-yl]ethanol](/img/structure/B14726757.png)
